1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a 1H-pyrrole ring, which is a five-membered aromatic ring with two double bonds and a nitrogen atom . The pyrrole ring is substituted with acetyl and methyl groups . The compound also contains a spiro[indole-3,3’-piperidin] structure, which is a bicyclic system where the two rings share a single atom .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. The 1H-pyrrole ring is a five-membered ring with two carbon-carbon double bonds and a nitrogen atom . The acetyl and methyl groups are attached to the 2 and 4 positions of the pyrrole ring, respectively . The spiro[indole-3,3’-piperidin] structure indicates a bicyclic system where the two rings share a single atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The acetyl group could undergo nucleophilic acyl substitution reactions, while the methyl groups could participate in free radical reactions . The pyrrole ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The spiro[indole-3,3’-piperidin] structure could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties can be inferred from its structure. It is likely to be a solid at room temperature . Its density is approximately 1.097g/cm3 . The compound has a molecular weight of 179.21600 . It has a boiling point of 346.8ºC at 760mmHg .Safety and Hazards
Properties
IUPAC Name |
1'-(5-acetyl-2,4-dimethyl-1H-pyrrole-3-carbonyl)-1-methylspiro[indole-3,3'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-13-18(14(2)23-19(13)15(3)26)20(27)25-11-7-10-22(12-25)16-8-5-6-9-17(16)24(4)21(22)28/h5-6,8-9,23H,7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIYKXRTIGVJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4N(C3=O)C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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